Daclatasvir Impurity 4

Pharmaceutical Analysis Impurity Profiling Quality Control

Relying on unverified stereoisomer mixtures for Daclatasvir impurity profiling risks regulatory rejection and peak misassignment. This RSSR isomer is the specific reference standard mandated for chiral method validation. - **Certified Purity:** ≥98% with full characterization (HPLC, MS, NMR). - **Regulatory Utility:** Enables accurate RSSR quantitation per ICH Q3A/B and USP/EP traceability. - **Application Ready:** Validated for stability-indicating UPLC methods and forced degradation studies.

Molecular Formula C40H50N8O6
Molecular Weight 738.9 g/mol
Cat. No. B12097844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaclatasvir Impurity 4
Molecular FormulaC40H50N8O6
Molecular Weight738.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
InChIInChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)
InChIKeyFKRSSPOQAMALKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Daclatasvir Impurity 4 Reference Standard Overview


Daclatasvir Impurity 4 (CAS: 1009107-27-0; also designated as Daclatasvir RSSR Isomer) is a stereochemical impurity of Daclatasvir Dihydrochloride, a first-in-class HCV NS5A replication complex inhibitor used in combination therapies for chronic hepatitis C virus infection [1]. It is a fully characterized reference standard with a molecular formula of C₄₀H₅₀N₈O₆ and a molecular weight of 738.88 g/mol [1]. This impurity is provided with comprehensive characterization data compliant with ICH and pharmacopeial guidelines, enabling traceability against USP or EP standards based on feasibility .

Stereochemical Identity

RSSR isomer verified by chiral characterization data

Full Characterization

HPLC, NMR, MS data provided with certificate of analysis

Regulatory Traceability

Traceable to USP/EP pharmacopeial standards

Why Generic Isomer Substitution Fails


In-class compounds within the Daclatasvir impurity family cannot be generically substituted due to profound differences in stereochemical identity, purity specifications, and analytical traceability. Daclatasvir contains four chiral centers, and its synthesis inevitably generates multiple stereoisomers including RSSR, RRRR, SRSS, and SSRS configurations [1]. Regulatory guidance (ICH Q3A/Q3B) mandates the unequivocal identification and quantification of each specific stereoisomer impurity in drug substance and drug product [2]. Using an uncharacterized mixture or an incorrectly assigned isomer as a reference standard introduces systematic error in chromatographic peak identification, compromises method specificity, and fails to meet pharmacopeial compliance requirements [1].

Stereochemical Mismatch

Substituting an unverified isomer mixture or incorrect stereoisomer (e.g., RRRR) leads to misidentification of impurity peaks and can invalidate method specificity.

Purity Specification Discrepancy

Reference standards with differing purity certifications may shift calibration uncertainty at ICH reporting thresholds, affecting quantitative accuracy.

Regulatory Documentation Gap

Research-grade impurities without pharmacopeial traceability may require extensive additional characterization for ANDA/DMF submissions.

Quantitative Differentiation Evidence


HPLC Purity Advantage Over Competing Impurities

Daclatasvir Impurity 4 reference standard is supplied with a certified purity of ≥98% (HPLC), whereas multiple alternative Daclatasvir impurity reference materials including Impurity 1 (SRSS isomer), Impurity 2 (SRSS isomer), Impurity 3 (SSRS isomer), and Impurity 6 (SRRS isomer) are specified with minimum purity of only ≥95% . This 3% absolute purity differential translates into measurably reduced uncertainty in quantitative calibration. At the ICH-specified reporting threshold of 0.1% for unspecified impurities in drug substances with maximum daily dose ≤2 g/day, a 95% pure reference standard introduces a baseline calibration uncertainty of up to 5%, whereas a ≥98% pure standard reduces this uncertainty to ≤2% [1].

Certified Purity
Head-to-head

≥98% (Target) vs ≥95% (alternative impurities)

Supports calibration accuracy for ICH Q3A reporting thresholds

Absolute purity differential ~3% per supplier data; reduces baseline calibration uncertainty context

Pharmaceutical Analysis Impurity Profiling Quality Control

Stereochemical Specificity vs. RRRR Isomer

Daclatasvir Impurity 4 is explicitly characterized as the RSSR stereoisomer (CAS 1009107-27-0), structurally and chromatographically distinct from the RRRR isomer (CAS 1417333-58-4) [1]. In published chiral HPLC methods for Daclatasvir, the RSSR isomer exhibits different retention behavior from other stereoisomers including RRRR, SRSS, and SSRS configurations, necessitating a stereochemically verified reference standard for accurate peak assignment [2]. Misassignment of the RSSR isomer to an RRRR reference standard would result in incorrect identification of impurity peaks and potential acceptance of non-compliant batches. The RSSR isomer is specifically identified as a process-related impurity arising from incomplete stereochemical control during synthesis or epimerization during storage, and is designated Daclatasvir Impurity A in certain pharmacopeial contexts [1].

Chiral Identity
Method context

RSSR isomer; distinct retention from RRRR, SRSS, SSRS by chiral HPLC

Supports accurate peak assignment in chiral purity methods

Amylose-based CSP per Srinivasu et al. 2016; baseline separation achievable

Chiral Chromatography Stereoisomer Resolution Method Validation

Stability-Indicating UPLC Resolution

In a fully validated stability-indicating UPLC method for Daclatasvir drug product, Daclatasvir Impurity 4 (process-related impurity) was resolved from the Daclatasvir API peak and from degradation products DP1 (m/z 582.4) and DP2 (m/z 778.5) within a 15-minute runtime [1]. The method achieved symmetric and sharp peaks for all impurities with resolution >2.0, enabling accurate quantitation of Impurity 4 in the presence of both hydrolytic and oxidative degradants [1]. This method employed a Waters ACQUITY BEH phenyl column (100 × 2.1 mm, 1.7 μm) with UV detection at 305 nm, conditions under which Impurity 4 exhibits baseline separation from co-eluting matrix components [1]. In contrast, alternative impurities such as the monodes(N-carboxymethyl)valine degradation product (Impurity A) require different chromatographic conditions for optimal resolution, as they are more polar and elute earlier under standard reversed-phase conditions [2].

UPLC Resolution
Method context

Rs >2.0 from API and degradants; 15-min runtime

Demonstrates suitability for stability-indicating methods

Validated method per Jagadabi et al. 2019; BEH phenyl column

Stability-Indicating Methods UPLC Forced Degradation

Pharmacopeial Traceability for Regulatory Submission

Daclatasvir Impurity 4 reference standard is supplied with documented traceability to USP and EP pharmacopeial standards, with full Certificates of Analysis including HPLC purity, NMR, and MS characterization data . This level of documentation meets the specific evidentiary requirements for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). In contrast, many commercially available Daclatasvir impurities are supplied only as 'research-grade' materials without pharmacopeial traceability claims or comprehensive characterization packages [1]. Pharmacopeial traceability requires that the reference standard be manufactured and characterized according to stringent protocols, including purity determination by mass balance approach (accounting for organic impurities, inorganic impurities, and residual solvents), which is documented for Impurity 4 but not consistently provided for alternative impurities such as Impurity C or Impurity B [1].

Regulatory Documentation
Specification review

USP/EP traceability; COA with HPLC, NMR, MS

Supports ANDA/DMF submission documentation

Full pharmacopeial traceability vs research-grade alternatives

Regulatory Compliance Pharmacopeial Standards ANDA Submissions

Procurement-Guiding Application Scenarios


Method Development and Validation for ANDA

When developing and validating HPLC or UPLC methods for Daclatasvir drug substance or drug product in support of Abbreviated New Drug Applications, Daclatasvir Impurity 4 serves as a critical system suitability and calibration reference standard. The documented ≥98% purity enables accurate quantitation of this specific stereoisomer at the ICH Q3A reporting threshold of 0.1% . Its demonstrated chromatographic resolution from API and degradants in validated stability-indicating methods [1] reduces method development time and ensures compliance with FDA requirements for impurity profiling.

QC Batch Release Testing

In routine QC batch release testing of Daclatasvir Dihydrochloride API and finished dosage forms, Impurity 4 reference standard enables accurate identification and quantification of the RSSR stereoisomer impurity. The compound's pharmacopeial traceability to USP/EP standards supports direct use in compendial method implementation without requiring in-house qualification of a secondary reference standard. The ≥98% certified purity provides calibration accuracy necessary for quantifying this impurity against acceptance criteria specified in drug product specifications.

Forced Degradation and Stability Studies

For forced degradation studies (acid, base, oxidative, thermal, and photolytic stress conditions) conducted per ICH Q1A(R2) guidelines, Daclatasvir Impurity 4 reference standard serves as a process-related impurity marker to distinguish synthetic impurities from degradation products. As demonstrated in validated stability-indicating UPLC methods , Impurity 4 is chromatographically resolved from degradation products DP1 and DP2, enabling accurate mass balance calculations and clear differentiation between process impurities and true degradants. This differentiation is essential for establishing product shelf-life specifications and understanding degradation pathways.

Chiral Purity Method Development

For analytical laboratories developing chiral HPLC methods to control stereochemical purity of Daclatasvir API, Daclatasvir Impurity 4 (RSSR isomer) is essential as a stereochemically verified reference standard. Given that Daclatasvir contains four chiral centers and multiple stereoisomeric impurities may co-elute under achiral conditions, a validated chiral method using amylose-based chiral stationary phases [1] requires authentic samples of each stereoisomer for peak identification. Using Impurity 4 specifically for RSSR peak identification prevents misassignment that would otherwise invalidate the chiral purity method and compromise API release decisions.

Application
Selection Property
Validation Focus
Method Validation for ANDA
High-purity certified reference standard
System suitability and calibration linearity at ICH reporting thresholds
QC Batch Release Testing
Stereochemically verified RSSR isomer with pharmacopeial traceability
Peak identification accuracy and purity quantification against specifications
Forced Degradation Studies
Demonstrated chromatographic resolution from degradants
Process impurity and degradation product differentiation for mass balance
Chiral Purity Method Development
Authentic RSSR stereoisomer reference
Chiral column selectivity and accurate peak assignment

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